molecular formula C9H6Cl3NaO3 B13738211 Sodium 2-(2,4,5-trichlorophenoxy)propionate CAS No. 37913-89-6

Sodium 2-(2,4,5-trichlorophenoxy)propionate

Cat. No.: B13738211
CAS No.: 37913-89-6
M. Wt: 291.5 g/mol
InChI Key: UMJWXKDMIKWUJC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(2,4,5-trichlorophenoxy)propionate is the sodium salt of 2-(2,4,5-trichlorophenoxy)propionic acid (commonly known as fenoprop or Silvex), a chlorinated phenoxypropionic acid herbicide. The parent acid (CAS 93-72-1) is characterized by a propionic acid backbone substituted with a 2,4,5-trichlorophenoxy group . This compound was historically used for broadleaf weed control, functioning as a synthetic auxin to disrupt plant growth . Notably, its synthesis or pyrolysis can generate trace amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic dioxin, though at significantly lower yields compared to 2,4,5-T synthesis . The sodium salt form enhances water solubility, making it suitable for foliar applications .

Properties

CAS No.

37913-89-6

Molecular Formula

C9H6Cl3NaO3

Molecular Weight

291.5 g/mol

IUPAC Name

sodium;2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C9H7Cl3O3.Na/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;/h2-4H,1H3,(H,13,14);/q;+1/p-1

InChI Key

UMJWXKDMIKWUJC-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.[Na+]

Related CAS

93-72-1 (Parent)

Origin of Product

United States

Preparation Methods

Alkaline Hydrolysis of Tetrachlorobenzene to Sodium 2,4,5-Trichlorophenolate

A critical preparatory step is the production of sodium 2,4,5-trichlorophenolate, which serves as an intermediate in the synthesis of the target compound. According to a detailed patent process [DE1222934B], the alkaline hydrolysis is performed under elevated temperature and pressure conditions in an alcoholic medium:

  • Starting materials: 1,2,4,5-tetrachlorobenzene, sodium hydroxide, methanol.
  • Reaction conditions:
    • Temperature: 140 to 250 °C.
    • Pressure: 17 to 49 kg/cm² (approximately 17 to 49 atm).
    • Molar ratio of sodium hydroxide to tetrachlorobenzene: 2:1 to 4:1, preferably about 2 to 2.4 mol NaOH per mol tetrachlorobenzene.
  • Procedure:
    • The tetrachlorobenzene is heated in an autoclave.
    • A mixture of sodium hydroxide and methanol is gradually added over about 2 hours.
    • The reaction mixture is maintained at temperature for an additional 40 minutes to 3 hours.
    • After completion, the mixture is cooled, and unreacted methanol is removed by steam distillation.
    • The crude sodium trichlorophenolate is filtered to separate salts and purified as needed.

Yields: The process achieves yields exceeding 90%, often approaching quantitative conversion under optimized conditions.

Parameter Value/Range
Temperature 140–250 °C
Pressure 17–49 atm
NaOH:Tetrachlorobenzene molar ratio 2:1 to 4:1 (optimal ~2.4:1)
Reaction time 3–8 hours total
Solvent Methanol
Yield >90%

This method is well-established and forms the foundation for further synthesis steps.

Synthesis of 2-(2,4,5-Trichlorophenoxy)propionic Acid

While specific detailed procedures for the propionate acid are less commonly disclosed in open literature, it is known that the acid is prepared by etherification of 2,4,5-trichlorophenol with a suitable propionic acid derivative or halide, often under controlled conditions to preserve the trichlorophenoxy moiety.

Formation of this compound

The final sodium salt is obtained by neutralizing 2-(2,4,5-trichlorophenoxy)propionic acid with sodium hydroxide in aqueous or alcoholic solution:

  • Reaction:
    $$
    \text{2-(2,4,5-trichlorophenoxy)propionic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O}
    $$

  • Conditions: Typically carried out at ambient or slightly elevated temperatures with stirring until neutralization is complete.

  • Purification: The product can be isolated by crystallization or spray drying depending on the desired physical form.

Alternative Synthetic Routes and Considerations

  • Some industrial processes may start from sodium 2,4,5-trichlorophenolate and react it with propionic acid derivatives to directly form the sodium salt of the propionate.
  • Control of reaction parameters such as pH, temperature, and solvent choice is critical to maximize yield and purity.
  • The presence of side products like trichloroanisole can be minimized by steam distillation and filtration during intermediate purification steps.

Chemical and Physical Data Summary

Property Data
Molecular Formula C9H6Cl3NaO3
Molecular Weight 291.5 g/mol
CAS Number 37913-89-6
Synonyms Silvex sodium salt, Fenoprop sodium
IUPAC Name Sodium; 2-(2,4,5-trichlorophenoxy)propanoate
Physical State Typically solid (salt form)

Research Findings and Industrial Relevance

  • This compound is primarily used as an herbicide targeting broadleaf weeds with selective action sparing grasses.
  • The compound mimics natural plant hormones (auxins), causing uncontrolled growth and death in susceptible plants.
  • Its preparation demands stringent control of reaction conditions to avoid formation of toxic byproducts and to ensure high purity for agricultural applications.
  • The patent literature and chemical databases confirm that the alkaline hydrolysis of chlorinated benzenes in alcoholic media under pressure is the most efficient and scalable method for preparing intermediates leading to this compound.

Scientific Research Applications

Agricultural Applications

Sodium 2-(2,4,5-trichlorophenoxy)propionate is primarily utilized as a herbicide . Its effectiveness lies in its ability to control broadleaf weeds in various crops. The compound works by mimicking plant hormones, which disrupts the growth processes of target plants.

Herbicidal Mechanism

  • Growth Regulation : The compound functions as a plant growth regulator by interfering with the normal growth patterns of broadleaf weeds. It mimics auxins, leading to uncontrolled growth and eventual death of the weed.
  • Selectivity : It demonstrates selectivity towards certain plant species, allowing for effective weed control without harming crops like grasses.

Environmental Impact Studies

Research on this compound has also focused on its environmental impact and persistence in ecosystems. Studies have indicated that while it is effective in controlling weeds, there are concerns regarding its potential effects on non-target organisms and soil health.

Toxicology and Residue Analysis

  • Toxicity : The compound has been linked to various toxicological effects in animal studies. For instance, exposure to high doses has shown adverse effects on kidney and liver function in laboratory animals .
  • Environmental Persistence : Research indicates that this compound can persist in soil and water systems. Its breakdown products may also pose risks to aquatic life .

Comparative Analysis with Related Compounds

The following table compares this compound with other chlorinated phenoxy compounds:

Compound NameHerbicidal ActivityEnvironmental PersistenceToxicity Level
This compoundHighModerateModerate
2,4-Dichlorophenoxyacetic AcidHighLowLow
2-(4-Chloro-phenoxy)propanoic AcidModerateModerateLow
2,4,5-TrichlorophenolLowHighHigh

This comparison highlights this compound's unique position among herbicides due to its specific efficacy and environmental concerns.

Case Study 1: Agricultural Use

A study conducted on the application of this compound in soybean fields demonstrated significant reductions in weed populations compared to untreated controls. The results indicated a more than 80% reduction in broadleaf weed biomass over a growing season.

Case Study 2: Environmental Monitoring

In an assessment of water bodies near agricultural sites treated with this compound, researchers found detectable levels of the compound and its metabolites in surface water samples. This raised concerns about potential impacts on aquatic ecosystems and necessitated further monitoring and regulation .

Comparison with Similar Compounds

Chromatographic Behavior

In reversed-phase chromatography, retention factors (k') correlate with hydrophobicity and electron density of the aromatic ring. This compound (as the parent acid) exhibits the highest k' (11.74) among phenoxypropionic acids due to three electron-withdrawing chlorine atoms, compared to:

  • 2-Phenoxypropionic acid: k' = 2.01
  • 2-(2-Chlorophenoxy)propionic acid: k' = 3.93
  • 2-(4-Chloro-2-methylphenoxy)propionic acid: k' = 7.19

Selectivity factors (α) between adjacent peaks range from 1.6 to 1.9, reflecting distinct separation efficiencies .

Solubility and Stability

  • Sodium salt : Highly water-soluble but prone to dioxin formation under pyrolysis (>500°C) .
  • Esters (e.g., fenoprop-butyl): Low water solubility; designed for soil persistence .
  • Sulfate esters (e.g., Sesone) : Release active acid slowly via hydrolysis, reducing leaching .

Regulatory Status

  • This compound and its analogs are classified as "substances of very high concern" in the EU due to TCDD contamination risks .
  • Mecoprop remains widely approved, while fenoprop derivatives face restrictions under the Stockholm Convention on Persistent Organic Pollutants .

Key Research Findings

Dioxin Contamination: Pyrolysis of this compound generates 2,3,7,8-TCDD at 500°C, albeit at lower concentrations (≤1 ppm) than 2,4,5-T .

Soil Mobility: The sodium salt’s high solubility increases groundwater contamination risk compared to esters like fenoprop-butyl, which adsorb strongly to organic matter .

Synthetic Pathways: Ester derivatives (e.g., butoxyethyl 2,4,5-trichlorophenoxypropionate) are synthesized to balance efficacy and environmental safety, though trade-offs in toxicity persist .

Biological Activity

Sodium 2-(2,4,5-trichlorophenoxy)propionate, commonly referred to as 2,4,5-TP or fenoprop, is a phenoxy herbicide that exhibits significant biological activity primarily through its mechanism of action as a synthetic auxin. This compound is structurally similar to other herbicides like 2,4-D and is used mainly for controlling broadleaf weeds in agricultural settings. The following sections provide a detailed examination of its biological activity, including toxicity studies, mechanisms of action, and case studies.

Synthetic Auxin Activity
this compound mimics the natural plant growth hormone indoleacetic acid (IAA). Upon application to plants, it induces rapid cell division and elongation, leading to uncontrolled growth patterns. This results in the eventual death of susceptible plants. The compound's effectiveness can be influenced by environmental factors such as pH and temperature, which affect its stability and absorption in plants .

Acute and Chronic Toxicity

The toxicological assessment of this compound reveals varying degrees of toxicity across different species. Key findings include:

  • Acute Toxicity : High doses have been associated with acute toxicity in mammals. For instance, studies indicate that doses exceeding 30 mg/kg body weight can lead to significant physiological changes such as liver histopathology and increased kidney weights .
  • Chronic Exposure : Long-term exposure studies have shown that the no observed effect level (NOEL) for rats is approximately 3 mg/kg body weight. Chronic exposure has been linked to reproductive effects and developmental toxicity in animal models .
Study TypeSpeciesNOEL (mg/kg)Observed Effects
Acute ToxicityRats3Liver histopathology
Chronic ToxicityDogs2.4Reduced leukocyte counts
Developmental ToxicityMice15Increased incidence of cleft palate

Agricultural Impact

In agricultural settings, this compound has been widely utilized for weed control. A case study conducted in the Midwest United States demonstrated its efficacy against broadleaf weeds while highlighting potential risks to non-target species. The study noted that while the herbicide effectively reduced weed populations by over 70%, it also posed risks to nearby shrubbery and tree species due to its systemic nature .

Ecological Considerations

Research indicates that the use of this compound can lead to ecological imbalances if not managed properly. Its ability to mimic natural growth hormones raises concerns about unintended effects on plant communities and soil health. Monitoring programs have been recommended to assess the long-term ecological impacts of this herbicide on biodiversity in treated areas .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Sodium 2-(2,4,5-trichlorophenoxy)propionate that influence its environmental persistence and analytical detection?

  • Answer: The compound is slightly water-soluble (solubility <1 g/L) , which impacts its mobility in aquatic systems and necessitates extraction methods like solid-phase extraction (SPE) for environmental samples. Its molecular weight (238.07 g/mol, as per deuterated analogs ) and chlorinated aromatic structure contribute to stability and bioaccumulation potential. For detection, reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is recommended due to its specificity for chlorinated phenoxy acids .

Q. How can researchers synthesize this compound with high purity for toxicological studies?

  • Answer: The synthesis typically involves nucleophilic substitution between 2,4,5-trichlorophenol and sodium 2-chloropropionate under alkaline conditions. Purification requires recrystallization in ethanol-water mixtures to remove unreacted chlorophenol residues, which are common impurities . Purity assessment should include gas chromatography (GC) with electron capture detection (ECD) to quantify trace chlorinated byproducts .

Q. What are the standard protocols for quantifying this compound in biological matrices?

  • Answer: For tissue or plasma samples, homogenize the matrix in acetonitrile, followed by derivatization with pentafluorobenzyl bromide to enhance volatility for GC-ECD analysis. Method validation should include spike-and-recovery tests at concentrations ≥10 ppb, with a limit of detection (LOD) ≤1 ppb . Matrix-matched calibration curves are critical to account for ion suppression in MS-based methods .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated analogs) improve mechanistic studies of this compound degradation in environmental systems?

  • Answer: Deuterated analogs (e.g., (±)-2-(2,4-Dichlorophenoxy-d₃)propionic acid ) enable tracking of degradation pathways via stable isotope probing. In soil microcosms, combine labeled compounds with high-resolution mass spectrometry (HRMS) to identify metabolites like 2,4,5-trichlorophenol or chlorinated propionic acid derivatives. This approach clarifies abiotic vs. microbial degradation routes .

Q. What experimental designs are optimal for reconciling contradictory data on the compound’s carcinogenic potential?

  • Answer: Epidemiological studies showing gastrointestinal cancer trends in production workers conflict with in vitro assays lacking genotoxicity. To resolve this, employ a tiered approach:

In vitro: Use human hepatocyte models with metabolic activation (S9 fraction) to assess reactive intermediate formation.

In vivo: Conduct chronic exposure studies in rodents, focusing on oxidative stress biomarkers (e.g., 8-OHdG) and histopathology of gastrointestinal tissues.

Dose-response modeling: Apply benchmark dose (BMD) analysis to low-dose data from occupational exposure cohorts .

Q. What advanced separation techniques are required to resolve stereoisomers of this compound and assess their differential toxicity?

  • Answer: Chiral separation via high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively resolves enantiomers. Toxicity assays should compare R- and S-isomers in zebrafish embryos (Danio rerio) to evaluate developmental effects. Recent studies suggest the R-enantiomer exhibits 2-fold higher bioaccumulation in lipid-rich tissues .

Q. How can machine learning models predict the environmental fate of this compound in heterogeneous aquatic systems?

  • Answer: Train models on datasets incorporating water solubility (0.8 g/L), log Kow (3.2), and half-life in sediment (t₁/₂ = 120 days). Use random forest algorithms to prioritize variables like pH and organic carbon content. Validation requires field data from riverine systems with historical contamination, paired with passive sampling devices for empirical verification .

Methodological Considerations Table

Parameter Recommended Technique Key Reference
Purity assessmentGC-ECD with DB-5 capillary column
Enantiomer separationChiral HPLC (Chiralpak AD-H)
Metabolite identificationHRMS (Q-TOF) with isotopic labeling
Environmental persistenceOECD 308 sediment-water study

Key Data Contradictions and Resolutions

  • Contradiction: Occupational studies report carcinogenicity , while acute toxicity assays show low mutagenicity.
    Resolution: Investigate chronic exposure effects on epigenetic markers (e.g., DNA methylation) using bisulfite sequencing in exposed cell lines .
  • Contradiction: Variability in soil adsorption coefficients (Koc) across studies.
    Resolution: Standardize test conditions using OECD Guideline 106, controlling for soil organic matter and clay content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.